4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring substituted with chlorophenyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
N,N-Dipropylation: The final step involves the alkylation of the amine group with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor for the synthesis of polysulfone plastics and other polymers.
4-chlorophenyl (methylsulfonyl)methanesulfonate: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and thiazole groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-4-10-19(11-5-2)15-14(18-16(24-15)25(3,20)21)26(22,23)13-8-6-12(17)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCAEIQJCUJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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